Cas no 1806282-93-8 (Methyl 3-cyano-6-hydroxy-2-(trifluoromethoxy)benzoate)

Methyl 3-cyano-6-hydroxy-2-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 3-cyano-6-hydroxy-2-(trifluoromethoxy)benzoate
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- インチ: 1S/C10H6F3NO4/c1-17-9(16)7-6(15)3-2-5(4-14)8(7)18-10(11,12)13/h2-3,15H,1H3
- InChIKey: VDFUZPLJZSCNIN-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C#N)=CC=C(C=1C(=O)OC)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 362
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 79.6
Methyl 3-cyano-6-hydroxy-2-(trifluoromethoxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015011707-1g |
Methyl 3-cyano-6-hydroxy-2-(trifluoromethoxy)benzoate |
1806282-93-8 | 97% | 1g |
1,475.10 USD | 2021-06-21 |
Methyl 3-cyano-6-hydroxy-2-(trifluoromethoxy)benzoate 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
Methyl 3-cyano-6-hydroxy-2-(trifluoromethoxy)benzoateに関する追加情報
Methyl 3-Cyano-6-Hydroxy-2-(Trifluoromethoxy)Benzoate (CAS No. 1806282-93-8)
Methyl 3-cyano-6-hydroxy-2-(trifluoromethoxy)benzoate, with the CAS number 1806282-93-8, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoate backbone substituted with a cyano group at the 3-position, a hydroxyl group at the 6-position, and a trifluoromethoxy group at the 2-position. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable compound for various applications.
The cyano group (CN) at the 3-position of the benzoate ring introduces electron-withdrawing effects, which can influence the reactivity and stability of the molecule. Similarly, the hydroxyl group (OH) at the 6-position adds hydrophilic character to the compound, enhancing its solubility in polar solvents. The trifluoromethoxy group (OCF3) at the 2-position is particularly interesting due to its strong electron-withdrawing nature and fluorine's unique chemical properties. This group not only increases the molecule's stability but also imparts lipophilic characteristics, making it suitable for applications in drug design where both hydrophilic and lipophilic interactions are desired.
Recent studies have highlighted the potential of methyl 3-cyano-6-hydroxy-2-(trifluoromethoxy)benzoate in drug development. Researchers have explored its role as a lead compound in designing new pharmaceutical agents targeting various diseases, including cancer and inflammatory disorders. The compound's ability to modulate key biological pathways, such as those involving kinase enzymes, has been extensively investigated. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain protein kinases, which are critical in cancer cell proliferation.
In addition to its pharmacological applications, methyl 3-cyano-6-hydroxy-2-(trifluoromethoxy)benzoate has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of advanced materials for light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The trifluoromethoxy group's electron-withdrawing effect enhances the molecule's ability to transport charge carriers efficiently, a crucial property for high-performance electronic devices.
The synthesis of methyl 3-cyano-6-hydroxy-2-(trifluoromethoxy)benzoate involves a multi-step process that typically begins with the preparation of the corresponding benzoic acid derivative. The introduction of substituents at specific positions on the aromatic ring requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability.
From an environmental perspective, methyl 3-cyano-6-hydroxy-2-(trifluoromethoxy)benzoate has been evaluated for its biodegradability and ecological impact. Studies indicate that while the compound is not inherently toxic to aquatic life under normal conditions, its persistence in certain environments necessitates careful handling during manufacturing and disposal processes. Regulatory agencies have established guidelines to ensure safe use and minimize environmental risks associated with this compound.
In conclusion, methyl 3-cyano-6-hydroxy-2-(trifluoromethoxy)benzoate (CAS No. 1806282-93-8) is a versatile compound with significant potential across multiple scientific domains. Its unique structural features make it an invaluable tool in drug discovery and materials science. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in advancing modern technologies and therapeutic interventions.
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